tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a formyl group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group and the piperidine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological and chemical activities .
Comparison with Similar Compounds
- tert-butyl 2-methylpiperidine-1-carboxylate
- tert-butyl 2-formylpiperidine-1-carboxylate
- tert-butyl 2-formyl-2-ethylpiperidine-1-carboxylate
Comparison: tert-butyl 2-formyl-2-methylpiperidine-1-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the piperidine ring. This combination of functional groups imparts distinct reactivity and stability compared to similar compounds. The formyl group enhances its ability to participate in various chemical reactions, while the tert-butyl ester group provides steric hindrance, influencing its overall reactivity .
Properties
CAS No. |
470669-16-0 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.